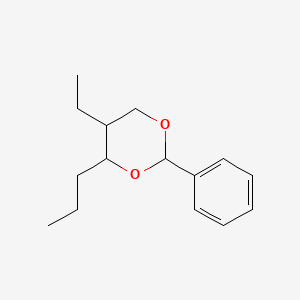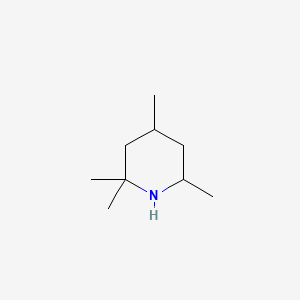
2,2,4,6-Tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-Tetramethylpiperidine is an organic compound belonging to the class of amines. It is characterized by the presence of four methyl groups attached to a piperidine ring. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4,6-Tetramethylpiperidine can be synthesized through various methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . Another method includes the dehydration of tetraalkylpyridines using metal oxide catalysts .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The process often requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidants.
Reduction: Hydrogenation catalysts are employed under elevated temperature and pressure.
Substitution: Iodine is used as an oxidant in the formation of sulfenamide compounds.
Major Products:
Oxidation: TEMPO and other nitroxides.
Reduction: Secondary amines.
Substitution: Sulfenamide compounds.
Scientific Research Applications
2,2,4,6-Tetramethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethylpiperidine and its derivatives involves their ability to act as bases and antioxidants. For instance, TEMPO acts as a redox agent, scavenging reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase . This activity is crucial in mitigating oxidative damage in cells and tissues.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but with different methyl group positions, leading to variations in reactivity and applications.
N,N-Diisopropylethylamine: Another hindered base used in organic synthesis, but with different steric and electronic properties.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine, used in metalation reactions.
Uniqueness: 2,2,4,6-Tetramethylpiperidine is unique due to its specific steric hindrance, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in reactions requiring controlled reactivity and in the synthesis of specialized derivatives like TEMPO.
Properties
CAS No. |
6292-82-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,2,4,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-7-5-8(2)10-9(3,4)6-7/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
NGBCPOUXXDBLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


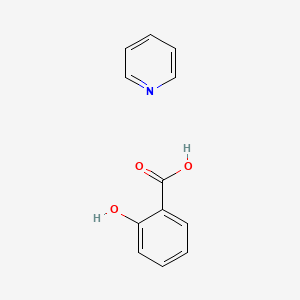
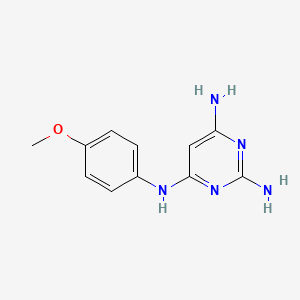
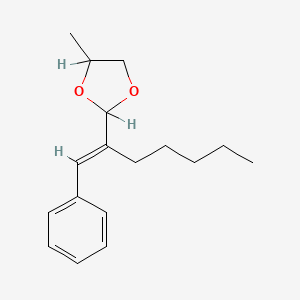
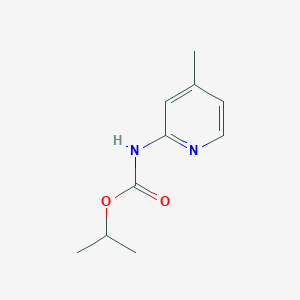
methanol](/img/structure/B14722152.png)
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)


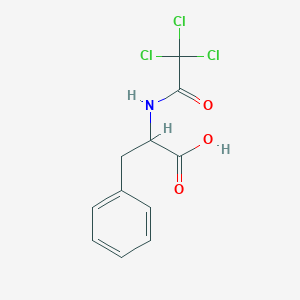
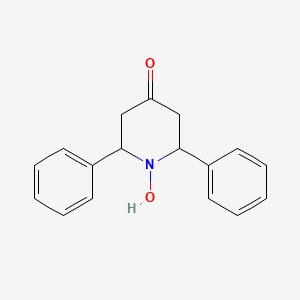
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
